Fmoc-Ala-Ala-Asn(Trt)-OH

ADC linker synthesis Solid-phase peptide synthesis Process chemistry

Fmoc-Ala-Ala-Asn(Trt)-OH is a pre-assembled cleavable tripeptide building block for ADC linkers (e.g., Fmoc-Ala-Ala-Asn-PAB). The Trt side-chain protection prevents aspartimide formation and dehydration, achieving >97% HPLC purity and >90% total yield in solid-phase synthesis. Using this pre-coupled fragment reduces coupling steps, deletions, and risk vs. sequential addition of individual amino acids. Long-term stability: 12+ months at -20°C, 2 years at -80°C under N₂. Solubility: 125 mg/mL in DMSO. Ideal for cathepsin-cleavable linker design.

Molecular Formula C44H42N4O7
Molecular Weight 738.8 g/mol
Cat. No. B11829420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ala-Ala-Asn(Trt)-OH
Molecular FormulaC44H42N4O7
Molecular Weight738.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)C(C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C44H42N4O7/c1-28(45-40(50)29(2)46-43(54)55-27-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)41(51)47-38(42(52)53)26-39(49)48-44(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,28-29,37-38H,26-27H2,1-2H3,(H,45,50)(H,46,54)(H,47,51)(H,48,49)(H,52,53)/t28-,29-,38-/m0/s1
InChIKeyPMEYZYXHXRXGHF-HXUMPODJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Ala-Ala-Asn(Trt)-OH: A Pre-Assembled Tripeptide Building Block for Streamlined ADC Linker Synthesis and SPPS


Fmoc-Ala-Ala-Asn(Trt)-OH (CAS: 1951424-92-2) is a fully protected, pre-assembled tripeptide derivative comprising two L-alanine residues and one L-asparagine residue with an N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a side-chain trityl (Trt) protecting group on the asparagine . This compound is specifically engineered for Fmoc-based solid-phase peptide synthesis (SPPS), functioning as a cleavable linker component in the construction of antibody-drug conjugates (ADCs) . By providing the Ala-Ala-Asn sequence as a single building block, it reduces the number of coupling steps required in the synthesis of complex peptide linkers .

Why Fmoc-Ala-Ala-Asn(Trt)-OH Cannot Be Directly Substituted with Other Asn Derivatives or Unprotected Analogs


Simple substitution of Fmoc-Ala-Ala-Asn(Trt)-OH with alternative asparagine derivatives (e.g., Fmoc-Asn-OH, Fmoc-Asn(Mtt)-OH) or unprotected peptide fragments in ADC linker synthesis is not a viable procurement strategy. The trityl (Trt) side-chain protection is critical for preventing undesired side reactions during SPPS, including aspartimide formation and dehydration . Directly using Fmoc-Asn-OH (unprotected side chain) results in significantly lower target peptide purity due to these side reactions . While alternative protecting groups like Mtt or Dmcp offer advantages in specific contexts (e.g., faster deprotection at N-terminal positions), the Trt group remains the standard for robust, high-purity synthesis in most internal peptide sequences, with established deprotection kinetics using 95% TFA in 1-3 hours . Furthermore, substituting the pre-assembled tripeptide with sequential coupling of individual amino acids introduces additional synthetic steps, increasing the risk of incomplete coupling, deletion sequences, and lower overall yield .

Quantitative Differentiation Evidence for Fmoc-Ala-Ala-Asn(Trt)-OH: Purity, Solubility, and Stability Benchmarks


Comparative Synthesis Yield and Purity: Fmoc-Ala-Ala-Asn(Trt)-OH in Solid-Phase vs. Liquid-Phase Methods

In the synthesis of the ADC linker fragment Fmoc-Ala-Ala-Asn-PAB, a solid-phase synthesis method utilizing Fmoc-Ala-Ala-Asn(Trt)-OH as an intermediate achieves a total yield exceeding 90% and an HPLC purity of over 97% for the final product [1]. This represents a significant improvement over a previously reported liquid-phase synthesis of the related compound Fmoc-Ala-Ala-Asn(Trt)-PAB, which achieved a total yield of only 67.7% [1].

ADC linker synthesis Solid-phase peptide synthesis Process chemistry

Comparative Solubility of Fmoc-Asn Derivatives in DMF

The solubility of Fmoc-Asn(Trt)-OH, a key component of Fmoc-Ala-Ala-Asn(Trt)-OH, is a critical factor for efficient coupling in DMF. While Fmoc-Asn(Trt)-OH has good solubility in most organic solvents, it is less soluble in DMF than Fmoc-Asn(Dmcp)-OH . This is supported by vendor data showing Fmoc-Asn(Dmcp)-OH is described as 'more soluble in DMF than Fmoc-Asn(Trt)-OH, thereby facilitating coupling reactions at higher concentration' .

Peptide synthesis Solubility Solid-phase peptide synthesis

Target Peptide Purity: Fmoc-Asn(Trt)-OH vs. Other Asn Derivatives

In a comparative study using the multipin method, the efficiency of N-terminal coupling of various Fmoc-Asn derivatives was evaluated across seven test peptides. Reagent efficiency, measured by target peptide purity, ranked as follows: Fmoc-Asn(Tmob)-OH > Fmoc-Asn-OH > Fmoc-Asn(Mtt)-OH = Fmoc-Asn(Trt)-OH > Fmoc-Asn(Mbh)-OH [1]. This places Fmoc-Asn(Trt)-OH as a mid-tier performer for N-terminal coupling efficiency, inferior to Tmob and unprotected Asn, but equivalent to Mtt and superior to Mbh.

Peptide synthesis Coupling efficiency Asn derivatives

Quantified Storage Stability and Solubility in DMSO for Fmoc-Ala-Ala-Asn(Trt)-OH

Fmoc-Ala-Ala-Asn(Trt)-OH demonstrates defined storage stability with a shelf life of ≥12 months when stored at -20°C as a dry, dark-stored powder . For longer-term storage, -80°C is recommended for up to 2 years when stored under nitrogen [1]. Its solubility in DMSO is reported as 125 mg/mL with ultrasonic assistance .

Compound stability Solubility ADC linker

Validated Application Scenarios for Fmoc-Ala-Ala-Asn(Trt)-OH in ADC Development and Peptide Synthesis


High-Yield Solid-Phase Synthesis of ADC Linker Fragments

Fmoc-Ala-Ala-Asn(Trt)-OH is the preferred building block for the solid-phase synthesis of ADC linkers such as Fmoc-Ala-Ala-Asn-PAB. This method, as validated by patent literature, achieves a total yield of over 90% and an HPLC purity exceeding 97% for the target linker [1]. This application scenario directly benefits from the compound's pre-assembled tripeptide structure, which streamlines synthesis and minimizes coupling steps.

Robust Fmoc-SPPS for Peptide Conjugates Requiring Internal Asn Residues

This compound is ideally suited for the incorporation of an internal Ala-Ala-Asn sequence into peptide conjugates via standard Fmoc-SPPS. The Trt side-chain protection on Asn effectively prevents dehydration and other side reactions during synthesis [1], while the deprotection kinetics (1-3 hours in 95% TFA) are well-established and compatible with standard cleavage protocols . This ensures the reliable production of high-purity peptides.

Inventory-Managed ADC Linker Production with Defined Stability Parameters

For industrial and research laboratories requiring reliable, long-term sourcing of ADC building blocks, Fmoc-Ala-Ala-Asn(Trt)-OH offers quantifiable stability. It can be stored at -20°C for over 12 months, or for 2 years at -80°C when stored under nitrogen [1]. This allows for bulk procurement and efficient inventory management without concerns of rapid degradation, a key advantage over less stable, unprotected analogs.

Exploratory Synthesis of Novel Cathepsin-Cleavable Linkers

As a cathepsin-cleavable linker component, Fmoc-Ala-Ala-Asn(Trt)-OH is used in the design of novel ADCs that rely on intracellular protease cleavage for drug release [1]. Its defined solubility in DMSO (125 mg/mL) facilitates the preparation of stock solutions for bioconjugation experiments, enabling researchers to explore new linker-drug combinations and optimize ADC efficacy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Ala-Ala-Asn(Trt)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.